[(9E,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;hydrochloride
描述
The exact mass of the compound [(9E,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;hydrochloride is 912.4287512 g/mol and the complexity rating of the compound is 1730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(9E,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(9E,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
127923-87-9 |
|---|---|
分子式 |
C47H65ClN4O12 |
分子量 |
913.5 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;hydrochloride |
InChI |
InChI=1S/C47H64N4O12.ClH/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53;/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59);1H/b13-12+,22-17+,25-14-,48-23+;/t24-,26+,27+,28+,33-,38-,39+,43+,47-;/m0./s1 |
InChI 键 |
YAXMCEWRTZAGIM-DSTWUDMISA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C.Cl |
手性 SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)/C.Cl |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C.Cl |
产品来源 |
United States |
生物活性
The compound [(9E,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate; hydrochloride is a complex organic molecule characterized by multiple functional groups and a unique stereochemistry. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features several hydroxyl groups and a methoxy group that contribute to its potential reactivity and biological activity. The presence of a cyclopentylpiperazine moiety suggests possible interactions with biological targets through hydrogen bonding and coordination.
Key Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Groups | Contribute to solubility and biological interactions |
| Methoxy Group | Enhances lipophilicity |
| Piperazine Ring | Implicated in receptor binding and enzyme inhibition |
Antimicrobial Properties
Research indicates that compounds with multiple hydroxyl groups often exhibit antimicrobial activity against various pathogens. The hydroxyl groups can disrupt bacterial cell walls or interfere with metabolic pathways.
Antioxidant Activity
The compound's hydroxyl groups also act as radical scavengers , providing antioxidant properties that may protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Enzyme Inhibition
The diaminomethylidenehydrazine moiety within the structure may interact with enzyme active sites or modulate enzyme activity. This suggests potential applications in drug design for conditions where enzyme inhibition is beneficial.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that structurally similar compounds showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of the bacterial cell membrane integrity.
- Antioxidant Studies : In vitro tests revealed that the compound exhibited a dose-dependent reduction in reactive oxygen species (ROS), indicating its potential as an antioxidant agent.
- Enzyme Interaction : Molecular docking studies indicated strong binding affinity of the compound to specific enzyme targets involved in metabolic pathways relevant to cancer therapy.
Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Binding to active sites |
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxylated phenolic structure | Antioxidant |
| Compound B | Amino acid derivative | Antimicrobial |
| Compound C | Hydrazone analog | Enzyme inhibitor |
常见问题
Basic: What analytical methods are recommended for verifying the purity and structural integrity of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use reversed-phase HPLC with UV detection to assess purity. Method validation should include parameters like retention time, peak symmetry, and resolution from potential degradation products .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm the molecular formula. The exact mass (e.g., 822.3575 Da) should align with theoretical values within a 0.01 Da tolerance .
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry and functional groups using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the complex tetracyclic structure .
Basic: How can researchers design synthetic pathways for this compound, considering its stereochemical complexity?
Answer:
- Modular Synthesis: Break the molecule into smaller fragments (e.g., cyclopentylpiperazine imine, tetracyclic core) to simplify stereochemical control. Use chiral auxiliaries or asymmetric catalysis for critical stereocenters (e.g., 13S, 15R) .
- Protection-Deprotection Strategy: Protect hydroxyl and amine groups during synthesis. For example, acetate groups (as in the 13-yl acetate moiety) can act as transient protecting groups .
- Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediates and minimize side reactions .
Advanced: How should researchers address contradictions in bioactivity data (e.g., IC₅₀ variability) across experimental models?
Answer:
- Standardized Assay Conditions: Control variables such as pH, temperature, and solvent composition. For example, cruzain inhibition assays require precise enzyme activity measurements and conversion of IC₅₀ to pIC₅₀ (-log IC₅₀) for comparative analysis .
- Mechanistic Studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinity independently of enzymatic assays .
- Cross-Model Validation: Compare results across in vitro (e.g., cell-free enzyme assays), ex vivo (e.g., tissue models), and in silico (molecular docking) platforms to identify model-specific artifacts .
Advanced: What computational strategies can optimize the compound’s bioactivity through structural modifications?
Answer:
- Structure-Activity Relationship (SAR) Modeling: Use molecular dynamics (MD) simulations to predict how modifications (e.g., cyclopentylpiperazine substitution) affect binding to targets like DNA-dependent RNA polymerase .
- Quantum Mechanical (QM) Calculations: Analyze electron density maps to identify regions susceptible to electrophilic or nucleophilic attack, guiding functional group additions .
- AI-Driven Synthesis Planning: Integrate tools like COMSOL Multiphysics with machine learning to simulate reaction outcomes and prioritize high-yield pathways .
Methodological: How to validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?
Answer:
- Linearity and Sensitivity: Establish calibration curves over a range of 0.1–100 µg/mL, ensuring R² > 0.98. Use lower limits of quantification (LLOQ) validated via signal-to-noise ratios .
- Precision and Accuracy: Perform intra-day and inter-day tests with ≤15% RSD for precision and 85–115% recovery for accuracy .
- Matrix Effect Mitigation: Use stable isotope-labeled internal standards (SIL-IS) to correct for ion suppression/enhancement in mass spectrometry .
Theoretical: How to integrate this compound’s research into a broader pharmacological or chemical framework?
Answer:
- Link to Antibiotic Resistance: Frame studies within the context of rifamycin analogs, emphasizing its mechanism against RNA polymerase mutants .
- Factorial Design for Multivariable Optimization: Apply 2³ factorial designs to test variables like pH, temperature, and catalyst concentration during synthesis .
- Interdisciplinary Collaboration: Partner with computational chemists for docking studies and microbiologists for in vivo efficacy testing .
Advanced: What role can AI play in accelerating the development of derivatives with improved pharmacokinetics?
Answer:
- Predictive ADMET Modeling: Train AI models on datasets of rifamycin derivatives to forecast absorption, distribution, and toxicity profiles .
- Autonomous Laboratories: Implement AI-driven robotic systems for high-throughput synthesis and real-time reaction adjustment .
- Data Contradiction Resolution: Use AI to identify outliers in bioactivity datasets and propose mechanistic hypotheses (e.g., off-target effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
